1-methyl-1H-benzo[d]imidazol-5-yl 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetate
Description
The target compound, 1-methyl-1H-benzo[d]imidazol-5-yl 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetate, features a benzo[d]imidazole core substituted with a methyl group at the 1-position and an acetoxy group at the 5-position. The acetoxy group is further functionalized with a 2,2-dimethyl-2,3-dihydrobenzofuran moiety via an ether linkage.
Key structural attributes:
Properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-20(2)10-13-5-4-6-17(19(13)26-20)24-11-18(23)25-14-7-8-16-15(9-14)21-12-22(16)3/h4-9,12H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXMQMJCTLVLCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)OC3=CC4=C(C=C3)N(C=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-1H-benzo[d]imidazol-5-yl 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetate is a derivative of benzimidazole that has garnered attention for its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound while referencing various studies that highlight its potential applications.
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to the target compound exhibit significant activity against various pathogens, including bacteria and fungi.
- Antibacterial Activity : Studies have shown that certain benzimidazole derivatives possess strong antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) as low as 1 µg/mL against resistant strains like MRSA .
- Antifungal Activity : The antifungal properties of benzimidazoles are also noteworthy. Compounds tested against Candida albicans showed promising results, with some derivatives achieving MIC values below 4 µg/mL .
Anticancer Activity
Benzimidazole derivatives have been investigated for their potential as anticancer agents. The mechanism often involves the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.
- Cell Proliferation Inhibition : In vitro studies indicated that certain benzimidazole derivatives could significantly inhibit the proliferation of cancer cell lines, such as breast cancer cells (MDA-MB-436), with IC50 values ranging from 2.57 to 11.50 µM .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, leading to enhanced cytotoxicity in cancer cells . Molecular docking studies suggest that these compounds may interact with key proteins involved in cell division and survival.
Table 1: Biological Activity Summary
Comparison with Similar Compounds
Physicochemical and Pharmacological Data Comparison
Key Research Findings
- Synthetic Accessibility : The target’s dihydrobenzofuran-acetate group may require specialized coupling reagents, similar to methods in and for ether formation .
- Metabolic Stability : The 1-methyl group and ester linkage suggest susceptibility to esterase hydrolysis, whereas amide analogs (e.g., Compound 28) show longer half-lives .
- Target Selectivity : The dihydrobenzofuran moiety’s steric bulk may reduce off-target effects compared to benzodioxolane-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
